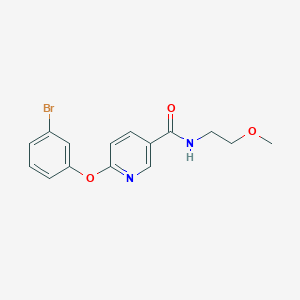![molecular formula C23H31N5O B7550714 N-(1-adamantyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]propanamide](/img/structure/B7550714.png)
N-(1-adamantyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-adamantyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]propanamide, commonly known as ACPD, is a compound that has gained attention in scientific research due to its potential therapeutic applications. ACPD belongs to the class of adamantyl-substituted piperazines and is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. In
Aplicaciones Científicas De Investigación
ACPD has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. ACPD has been shown to have neuroprotective effects by reducing the excitotoxicity caused by excessive N-(1-adamantyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]propanamide receptor activation. ACPD has also been studied for its potential use in treating drug addiction, as it has been shown to reduce cocaine and nicotine self-administration in animal models.
Mecanismo De Acción
ACPD acts as a potent antagonist of the N-(1-adamantyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]propanamide receptor by binding to the glycine-binding site of the receptor. This binding inhibits the activation of the receptor by reducing the binding of glycine to the receptor. ACPD has also been shown to modulate the activity of other neurotransmitter systems, including the gamma-aminobutyric acid (GABA) and dopamine systems.
Biochemical and Physiological Effects
ACPD has been shown to have a variety of biochemical and physiological effects, including reducing the release of glutamate, increasing GABA release, and reducing the activity of dopamine neurons. ACPD has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ACPD in lab experiments is its potency and specificity as an N-(1-adamantyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]propanamide receptor antagonist. ACPD has also been shown to have a long half-life, which allows for sustained effects in animal models. However, one limitation of using ACPD is its potential toxicity, as it has been shown to cause liver damage in some animal models.
Direcciones Futuras
There are several future directions for research on ACPD. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. ACPD has also been shown to have potential as a treatment for drug addiction, and further research is needed to explore this potential application. Additionally, further studies are needed to explore the potential toxicity of ACPD and its long-term effects on the brain.
Métodos De Síntesis
The synthesis of ACPD involves the reaction of 1-adamantylamine with 4-cyanopyridine-2-carboxylic acid, followed by the coupling of the resulting intermediate with 1-(2-chloroethyl)piperazine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Propiedades
IUPAC Name |
N-(1-adamantyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O/c1-16(22(29)26-23-12-18-8-19(13-23)10-20(9-18)14-23)27-4-6-28(7-5-27)21-11-17(15-24)2-3-25-21/h2-3,11,16,18-20H,4-10,12-14H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYUYRPTSZHRSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC12CC3CC(C1)CC(C3)C2)N4CCN(CC4)C5=NC=CC(=C5)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-acetamidophenyl)methyl]-2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide](/img/structure/B7550631.png)
![6-methyl-N-[3-methyl-4-(4-methylpiperazin-1-yl)phenyl]-1-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7550638.png)
![1,3-dimethyl-6-phenyl-N-(1-phenylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7550645.png)
![7-bromo-4-[2-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoethyl]-1,4-benzoxazin-3-one](/img/structure/B7550661.png)
![[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550666.png)
![N-[2-fluoro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7550668.png)
![N-methyl-2,2-dioxo-N-[[2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxamide](/img/structure/B7550669.png)
![2-(2-acetyl-3,4-dihydro-1H-isoquinolin-1-yl)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B7550692.png)
![N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide](/img/structure/B7550699.png)

![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550718.png)

![4-[2-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanoyl]-7-(trifluoromethyl)-1,3-dihydroquinoxalin-2-one](/img/structure/B7550733.png)
![3,5-bis(trifluoromethyl)-N-[1-(3,4,5-trimethoxyphenyl)ethyl]benzamide](/img/structure/B7550739.png)